2-methyl-3,5,7-triphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine
Description
2-methyl-3,5,7-triphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Properties
IUPAC Name |
2-methyl-3,5,7-triphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-18-24(21-15-9-4-10-16-21)25-26-22(19-11-5-2-6-12-19)17-23(28(25)27-18)20-13-7-3-8-14-20/h2-16,23H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQJFTWLWOJSGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3,5,7-triphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine typically involves multicomponent reactions. One common method is the Biginelli-type reaction, which involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. This reaction can proceed without the need for catalysts and is often carried out in boiling dimethylformamide (DMF) to yield the desired product in good yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry are increasingly being applied. Techniques such as microwave-assisted synthesis and grinding methods are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-methyl-3,5,7-triphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
- Hydrolysis
- Oxidation
- Reduction
- Alkylation
- Formylation
- Nitrosation
Common Reagents and Conditions: These reactions typically involve common reagents such as acids, bases, oxidizing agents, and reducing agents. For example, oxidation reactions may use reagents like potassium permanganate, while reduction reactions might involve sodium borohydride .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of various oxidized derivatives, while alkylation can introduce additional alkyl groups to the molecule .
Scientific Research Applications
2-methyl-3,5,7-triphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine has several scientific research applications:
- Chemistry : Used as a building block in the synthesis of more complex molecules.
- Biology : Investigated for its potential as a bioactive compound with various biological activities.
- Medicine : Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
- Industry : Utilized in the development of new materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of 2-methyl-3,5,7-triphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, which can lead to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or phosphodiesterases, thereby modulating cellular signaling pathways .
Comparison with Similar Compounds
- Dorsomorphin : Another pyrazolopyrimidine known for its bone morphogenetic protein receptor inhibitory activity.
- Pyrazolo[5,1-b]quinazolines : Compounds with similar structural features and biological activities.
Uniqueness: 2-methyl-3,5,7-triphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
